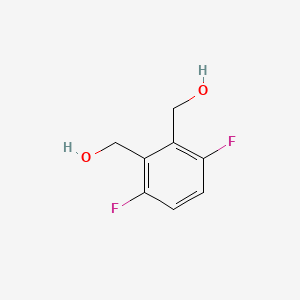

3,6-Difluoro-1,2-benzenedimethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3,6-difluoro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2,11-12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRPNLKMJKLLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Difluoro 1,2 Benzenedimethanol

Retrosynthetic Strategies for the 3,6-Difluoro-1,2-benzenedimethanol Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves disconnecting the two hydroxymethyl groups, leading back to a 3,6-difluorophthalaldehyde or a related dicarbonyl precursor. This, in turn, can be traced back to a suitably substituted difluorobenzene derivative. The core challenge lies in the regioselective introduction of the fluorine atoms and the subsequent formation of the ortho-dimethanol functionality.

An alternative strategy could involve the initial synthesis of 1,2-benzenedimethanol (B1213519) followed by a late-stage regioselective fluorination. However, controlling the position of fluorination on an activated benzene (B151609) ring presents significant challenges. Therefore, the former strategy, which installs the fluorine atoms at an earlier stage, is generally considered more viable.

Precursor Selection and Design in Fluorinated Benzene Synthesis

The selection of an appropriate starting material is critical for the successful synthesis of this compound. A key precursor is often a difluorinated benzene derivative that allows for the subsequent introduction of the two hydroxymethyl groups in the ortho positions. Potential starting materials could include 1,4-difluorobenzene (B165170) or 2,5-difluoroaniline, which can be chemically modified to introduce the required functionalities.

The design of the precursor must account for the directing effects of the fluorine atoms and other substituents on the aromatic ring during subsequent reaction steps. The strong electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic substitution, necessitating carefully chosen reaction conditions.

Targeted Fluorination and Diol Formation Reaction Pathways

The synthesis of this compound can be achieved through various reaction pathways, each with its own set of advantages and challenges. These pathways typically involve the chemical transformation of functional groups on the benzene ring to generate the desired ortho-dimethanol structure, regioselective introduction of fluorine atoms, and the reduction of carbonyl precursors.

Chemical Transformations for ortho-Dimethanol Synthesis

The formation of the 1,2-benzenedimethanol moiety is a crucial step. One common method involves the reduction of a phthalic acid derivative, such as phthalic anhydride (B1165640) or a phthalate (B1215562) ester. google.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically employed for this transformation. google.com Another approach is the treatment of 1,2-bis(halomethyl)benzene in a basic aqueous solution. google.com

For the target molecule, a plausible route would involve the synthesis of 3,6-difluorophthalic acid or its corresponding anhydride, followed by reduction. The synthesis of this difluorinated phthalic acid derivative would be a key intermediate step.

Regioselective Fluorination Techniques in Aromatic Systems

Achieving the desired 3,6-difluoro substitution pattern requires precise control over the fluorination process. Direct fluorination of an unsubstituted or monosubstituted benzene ring often leads to a mixture of products. Therefore, regioselective methods are preferred.

One strategy involves using directing groups to guide the fluorine atoms to the desired positions. For instance, starting with a pre-functionalized benzene ring where existing substituents direct electrophilic fluorinating agents (such as F-TEDA-BF₄, Selectfluor®) to the target positions. Alternatively, nucleophilic aromatic substitution (SNAAr) on a suitably activated precursor, such as a dinitro or dihalo-benzene derivative, can provide the desired difluoro pattern. The halogen-exchange (HALEX) process, where chloro or bromo substituents are replaced by fluorine using a fluoride (B91410) source like potassium fluoride, is another valuable technique, particularly for activated aromatic systems. google.com

Catalytic Reduction Approaches for Carbonyl Precursors

Once a suitable dicarbonyl precursor, such as 3,6-difluorophthalaldehyde or dimethyl 3,6-difluorophthalate, is synthesized, the final step is the reduction of the carbonyl groups to alcohols. Catalytic hydrogenation is a common and efficient method for this transformation. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are often used under a hydrogen atmosphere.

Alternatively, chemoselective reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed, especially if other reducible functional groups are present in the molecule that need to be preserved. For the reduction of ester precursors like dimethyl 3,6-difluorophthalate, stronger reducing agents such as lithium aluminum hydride would be necessary. A patent for a related compound, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, describes the reduction of the corresponding dimethyl terephthalate (B1205515) using potassium borohydride in the presence of a phase transfer catalyst. google.com

Advanced Purification and Isolation Techniques for Fluorinated Benzenedimethanols

The purification of fluorinated benzenedimethanols, such as this compound, is crucial to remove unreacted starting materials, intermediates, and byproducts from the synthetic sequence. A combination of techniques is typically employed to achieve high purity.

Following the reduction of the phthalic anhydride or a related derivative, the initial workup generally involves quenching the reaction with a suitable reagent, followed by extraction to separate the desired diol from the reaction mixture. The organic layer, containing the crude product, is then washed, dried, and the solvent is removed under reduced pressure.

Crystallization is a primary method for purifying the solid diol. The choice of solvent is critical and is determined empirically to find a system where the diol is sparingly soluble at low temperatures but readily soluble at higher temperatures. This differential solubility allows for the formation of high-purity crystals upon cooling, leaving impurities behind in the mother liquor.

Column chromatography is a highly effective technique for separating the target compound from closely related impurities. For fluorinated aromatic compounds, specialized stationary phases can offer enhanced selectivity.

| Chromatography Type | Stationary Phase | Mobile Phase System (Typical) | Separation Principle |

| Normal-Phase | Silica (B1680970) Gel | Hexane/Ethyl Acetate gradient | Based on polarity, with more polar compounds having stronger interactions with the silica and eluting later. |

| Reversed-Phase | C18-functionalized silica | Acetonitrile (B52724)/Water or Methanol/Water gradient | Based on hydrophobicity, with less polar compounds having stronger interactions with the stationary phase. |

| Fluorinated-Phase | Fluoroalkyl-bonded silica | Acetonitrile/Water or specialized fluorinated solvents | Utilizes fluorous interactions, offering unique selectivity for fluorinated molecules. |

The selection of the appropriate chromatographic technique and solvent system is essential for achieving the desired level of purity. For instance, fluorinated stationary phases can exploit the unique properties of the fluorine atoms in the molecule to achieve separations that are difficult on traditional silica or C18 columns.

Evaluation of Synthetic Efficiency, Selectivity, and Process Optimization

A comprehensive evaluation of the synthetic route to this compound involves assessing its efficiency, selectivity, and potential for optimization. Green chemistry metrics, such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI), are valuable tools for quantifying the environmental impact and resource utilization of the synthesis.

E-Factor is defined as the total mass of waste produced per unit mass of product. PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.

A hypothetical three-step synthesis of this compound can be analyzed to illustrate these concepts. The proposed pathway begins with the oxidation of 3,6-difluoro-o-xylene to 3,6-difluorophthalic anhydride, followed by its reduction to the target diol.

Hypothetical Synthetic Pathway and Efficiency Analysis:

| Step | Reaction | Hypothetical Yield |

| 1 | Oxidation of 3,6-difluoro-o-xylene to 3,6-difluorophthalic anhydride | 85% |

| 2 | Reduction of 3,6-difluorophthalic anhydride to this compound | 90% |

Process Optimization:

Several factors can be optimized to improve the efficiency and selectivity of the synthesis:

Catalyst Selection: For the oxidation step, optimizing the catalyst (e.g., vanadium pentoxide) and its support can significantly impact yield and selectivity, minimizing the formation of byproducts.

Reaction Conditions: Temperature, pressure, and reaction time for both the oxidation and reduction steps need to be carefully controlled. For the reduction with a strong reducing agent like Lithium Aluminum Hydride, low temperatures are crucial to control the reactivity and prevent over-reduction.

Purification Methods: Developing efficient purification protocols, such as optimizing crystallization conditions or chromatography parameters, can maximize the recovery of the pure product and minimize waste generation.

By systematically investigating these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemical Reactivity and Transformation Pathways of 3,6 Difluoro 1,2 Benzenedimethanol

Investigation of Vicinal Diol Reactivity in Fluorinated Aromatic Contexts

The two adjacent hydroxymethyl groups on the fluorinated benzene (B151609) ring provide a versatile platform for a range of chemical transformations.

The protection of the diol functionality is a crucial step in multi-step syntheses to prevent unwanted side reactions. Common strategies for the protection of 1,2-diols involve the formation of cyclic acetals or ketals. For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can yield the corresponding acetonide. youtube.comorganic-chemistry.org Silyl (B83357) ethers also serve as effective protecting groups.

The deprotection of these groups is typically achieved under acidic conditions for acetals and ketals, or with fluoride (B91410) ion sources for silyl ethers. youtube.com

Table 1: Representative Diol Protection Strategies

| Protecting Group | Reagents and Conditions | Deprotection Conditions |

| Acetonide | Acetone, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl) |

| Silyl Ether | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Fluoride Source (e.g., TBAF) |

This table presents generalized conditions and may require optimization for 3,6-Difluoro-1,2-benzenedimethanol.

The vicinal diol moiety of this compound is a prime candidate for ring-closing reactions to form various heterocyclic systems. Dehydration reactions can lead to the formation of a cyclic ether. These cyclization reactions can be influenced by the electronic nature of the fluorinated aromatic ring.

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. The electron-withdrawing fluorine atoms may slightly decrease the nucleophilicity of the hydroxyl groups compared to non-fluorinated analogs.

Table 2: Potential Esterification and Etherification Reactions

| Reaction Type | Reagents | Potential Product |

| Esterification | Acyl Chloride, Pyridine | Di-ester derivative |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Di-ether derivative |

This table illustrates general reaction pathways; specific conditions for this compound would need to be determined experimentally.

Oxidation of the primary alcohol groups in this compound can yield the corresponding dicarbonyl compound, 3,6-difluorophthalaldehyde. A variety of oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO2) or Swern oxidation conditions. The synthesis of the non-fluorinated analog, phthalaldehyde, has been achieved through the oxidation of α,α'-dihydroxy-o-xylene. orgsyn.org A patent describes the continuous oxidation of 2,6-difluorotoluene (B1296929) to 2,6-difluorobenzaldehyde, a related transformation. google.com

The resulting 3,6-difluorophthalaldehyde is a valuable synthon for the preparation of various heterocyclic compounds and polymers. The reactions of the non-fluorinated phthalaldehyde with ammonia (B1221849) and amines have been studied, suggesting similar reactivity for its fluorinated counterpart. acs.orgwikipedia.org

Reactivity of the 3,6-Difluorinated Aromatic Ring

The two fluorine atoms significantly impact the reactivity of the benzene ring, particularly in electrophilic aromatic substitution reactions.

Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution. The strong inductive effect of fluorine deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atoms. In the case of this compound, the positions available for substitution are C4 and C5.

The nitration of 1,4-difluorobenzene (B165170), a related compound, has been reported to proceed with a mixture of nitric and sulfuric acid. google.commasterorganicchemistry.com This suggests that similar conditions could be applied for the electrophilic substitution on the 3,6-difluorinated ring of the target molecule, although the presence of the two hydroxymethyl groups will also influence the regioselectivity and reactivity.

Nucleophilic Aromatic Substitution Pathways

The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly activates this compound towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, some SNAr reactions have been shown to proceed through a concerted mechanism.

The regioselectivity of SNAr on polyfluoroarenes is a critical aspect. nih.gov For this compound, the fluorine atoms are positioned ortho to the hydroxymethyl groups. While the hydroxymethyl groups themselves are not strongly activating or deactivating, the fluorine atoms render the ring electron-deficient and thus susceptible to nucleophilic attack.

A variety of nucleophiles can be employed in SNAr reactions with polyfluoroarenes, including amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. nih.gov For instance, the reaction of a polyfluoroarene with a phenothiazine (B1677639) derivative in the presence of a mild base like potassium carbonate has been shown to be effective. nih.gov It is anticipated that this compound would react similarly with various nucleophiles, leading to the selective replacement of one or both fluorine atoms.

The table below illustrates potential SNAr reactions with this compound based on known reactivity of similar compounds.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product(s) |

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), DMF | Mono- or di-substituted amino-benzenedimethanol derivatives |

| Alcohol (ROH) | Strong Base (e.g., NaH), THF | Mono- or di-substituted alkoxy-benzenedimethanol derivatives |

| Thiol (RSH) | Base (e.g., Et₃N), Polar aprotic solvent | Mono- or di-substituted thioether-benzenedimethanol derivatives |

Directed Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or s-butyllithium, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. wikipedia.org

The hydroxymethyl groups in this compound can potentially act as directing metalation groups after deprotonation to form alkoxides. The oxygen atom of the resulting lithium alkoxide can coordinate to the lithium of the organolithium base, directing deprotonation to the adjacent ring proton. In the case of this compound, the only available protons are at the 4- and 5-positions.

However, the fluorine atoms on the ring can also influence the regioselectivity of lithiation. Fluorine is a known, albeit weak, ortho-directing group. Therefore, a competition between the directing effects of the alkoxide and the fluorine atoms could be anticipated. The outcome would likely depend on the specific reaction conditions, including the choice of base and solvent.

The general principle of DoM is outlined below:

Step 1: Deprotonation and Directed ortho Metalation

Step 2: Electrophilic Quench

Potential electrophiles that could be used to trap the aryllithium intermediate include:

Alkyl halides (R-X): for alkylation

Aldehydes and ketones (RCHO, R₂CO): for the introduction of hydroxylated side chains

Carbon dioxide (CO₂): for carboxylation to form a carboxylic acid

Disulfides (RSSR): for the introduction of a thioether group

Stereochemical Aspects of Reactions Involving this compound

The two hydroxymethyl groups in this compound are prochiral centers. This means that while the molecule itself is not chiral, the two -CH₂OH groups are chemically equivalent in a non-chiral environment but can become inequivalent in a chiral environment or upon reaction with a chiral reagent.

Reactions that differentiate between these two groups can lead to the formation of chiral, non-racemic products. For instance, an enantioselective acylation or etherification of one of the hydroxyl groups, catalyzed by a chiral catalyst, would result in a chiral mono-functionalized product.

Furthermore, if the hydroxymethyl groups are converted to other functionalities, the potential for stereoisomerism can increase. For example, oxidation of both hydroxymethyl groups to aldehydes would yield 3,6-difluorophthalaldehyde. Subsequent reactions at the aldehyde groups could lead to the formation of diastereomers if a new stereocenter is created. While no specific studies on the stereochemical reactions of this compound have been reported, the principles of stereoselective synthesis are applicable.

Functional Group Interconversions and Derivatization Strategies

The hydroxymethyl groups and the fluorine atoms of this compound are amenable to a variety of functional group interconversions, providing pathways to a wide range of derivatives.

Reactions of the Hydroxymethyl Groups:

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using standard oxidizing agents. For example, oxidation with manganese dioxide (MnO₂) would likely yield 3,6-difluorophthalaldehyde, while a stronger oxidant like potassium permanganate (B83412) (KMnO₄) could lead to 3,6-difluorophthalic acid.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will form the corresponding esters.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) will produce the corresponding ethers.

Halogenation: The hydroxyl groups can be converted to halogens (e.g., -CH₂Cl or -CH₂Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions.

Reactions Involving Both the Hydroxymethyl Groups and the Ring:

Cyclization Reactions: The two adjacent hydroxymethyl groups can participate in cyclization reactions to form heterocyclic systems. For example, reaction with an appropriate dielectrophile could lead to the formation of a seven-membered ring fused to the benzene ring. Another possibility is the formation of 3,6-difluorophthalide through intramolecular cyclization, likely proceeding via the corresponding diacid or a related derivative.

The table below summarizes some potential derivatization strategies for this compound.

| Reagent/Conditions | Functional Group Transformation | Product Type |

| MnO₂, CH₂Cl₂ | -CH₂OH → -CHO | Aldehyde (3,6-Difluorophthalaldehyde) |

| Acyl Chloride, Pyridine | -CH₂OH → -CH₂OC(O)R | Diester |

| NaH, Alkyl Halide | -CH₂OH → -CH₂OR | Diether |

| SOCl₂ | -CH₂OH → -CH₂Cl | Dichloride |

Theoretical and Computational Investigations of 3,6 Difluoro 1,2 Benzenedimethanol

Quantum Chemical Approaches to Molecular Structure and Electronic Distribution

Quantum chemical methods are indispensable tools for elucidating the molecular structure, conformational preferences, and electronic properties of molecules like 3,6-Difluoro-1,2-benzenedimethanol. These computational approaches provide detailed insights that complement and guide experimental studies.

Density Functional Theory (DFT) has become a primary method for computational chemistry due to its balance of accuracy and computational cost. nih.gov For fluorinated benzenedimethanols, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) or larger, are employed to predict a variety of molecular properties. scispace.comnih.govimist.ma

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the two hydroxymethyl (-CH₂OH) substituents relative to the ring and to each other. Discrepancies between gas-phase calculations and experimental solid-state data can often be attributed to intermolecular interactions in the crystal lattice. nih.gov

Furthermore, DFT is used to calculate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. dntb.gov.ua Molecular Electrostatic Potential (MEP) mapping, another DFT-based technique, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is vital for understanding intermolecular interactions and predicting reactivity. nih.gov

Table 4.1.1: Representative Calculated Parameters for this compound (Illustrative Data)

| Parameter | Calculated Value | Method/Basis Set |

| C-F Bond Length | 1.35 Å | B3LYP/6-311+G(d,p) |

| C-O Bond Length | 1.43 Å | B3LYP/6-311+G(d,p) |

| O-H Bond Length | 0.97 Å | B3LYP/6-311+G(d,p) |

| C-C-F Bond Angle | 119.5° | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 3.1 D | B3LYP/6-311+G(d,p) |

Note: This table contains illustrative data based on typical DFT calculations for similar molecules and is not from a specific study on this compound.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are often used for higher accuracy, particularly for calculating energies and analyzing weak interactions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

Conformational analysis of this compound is critical, as the rotation of the two hydroxymethyl groups leads to various conformers with different energies and properties. High-level ab initio calculations are essential for accurately determining the relative energies of these conformers and the energy barriers for their interconversion. nih.gov This analysis is influenced by subtle intramolecular interactions, such as hydrogen bonding and steric hindrance.

These high-accuracy energy calculations are also fundamental for predicting reactivity. By mapping the potential energy surface for a proposed reaction, ab initio methods can identify transition state structures and calculate activation energies. This allows for a quantitative prediction of reaction rates and mechanistic pathways, which is crucial for understanding the chemical transformations of the molecule. mdpi.com

Analysis of Intramolecular Interactions and Fluorine Electronic Effects

The substitution pattern of this compound gives rise to a complex interplay of intramolecular forces and electronic effects that dictate its structure and reactivity.

The adjacent hydroxymethyl groups in 1,2-benzenedimethanol (B1213519) derivatives create the potential for intramolecular hydrogen bonding (IMHB), where the hydroxyl group of one substituent acts as a donor to the oxygen of the other. rsc.org This interaction can significantly influence the molecule's conformational preference, locking the side chains into a specific arrangement. gre.ac.uk

In this compound, the fluorine atoms introduce another dimension to this network. Organic fluorine can act as a hydrogen bond acceptor, leading to the possibility of OH···F interactions. rsc.orgsemanticscholar.org Computational studies on related fluorinated alcohols have shown that these interactions, while generally weaker than conventional OH···O bonds, can be significant in stabilizing certain conformations. nih.gov Theoretical analyses using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be performed to characterize and quantify the strength of these weak interactions. rsc.orgnih.gov The conformational landscape is therefore determined by the competition between OH···O and OH···F intramolecular hydrogen bonds, as well as potential interactions with solvent molecules. researchgate.netresearchgate.net

Table 4.2.1: Predicted Intramolecular Hydrogen Bond Parameters in this compound (Illustrative Data)

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Stabilization Energy (kcal/mol) |

| OH···O | 2.85 | 165 | ~2.5 - 4.0 |

| OH···F | 2.95 | 150 | ~1.0 - 2.0 |

Note: This table contains hypothetical data based on computational studies of similar fluorinated and polyol compounds.

Fluorine substituents exert powerful electronic effects on the benzene ring. Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network (inductive effect, -I). stackexchange.com However, its lone pairs can donate electron density into the aromatic π-system (resonance effect, +R). stackexchange.com This dual nature modifies the electron density distribution and reactivity of the aromatic ring. bohrium.com

The substitution of hydrogen with fluorine generally leads to a decrease in the aromaticity of the benzene ring, as measured by descriptors like Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS). researchgate.netresearchgate.netresearchgate.net This is attributed to the inductive withdrawal of electron density from the ring. researchgate.net However, some studies suggest that the addition of π-orbitals from fluorine can also contribute a unique stabilizing effect, termed "fluoromaticity," which can enhance thermal stability and resistance to certain reactions. acs.orgnih.gov

Table 4.2.2: Aromaticity Indices for Benzene and a Difluorobenzene Isomer (Illustrative Data)

| Compound | NICS(1)zz (ppm) | RCS (nA·T⁻¹) |

| Benzene | -29.9 | 11.96 |

| 1,4-Difluorobenzene (B165170) | -27.5 | 11.12 |

Note: Data is illustrative and based on published values for related compounds to show the general trend of decreased aromaticity upon fluorination. researchgate.net

Reaction Mechanism Predictions for Transformations of this compound

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. researchgate.net For this compound, several transformations can be envisaged, and their pathways can be modeled to predict feasibility and outcomes.

The primary reactive sites are the two hydroxymethyl groups. These can undergo oxidation to form the corresponding dialdehyde (B1249045) or dicarboxylic acid. Computational modeling, typically using DFT, can elucidate the reaction mechanism with various oxidizing agents. This involves locating the transition state structures for key steps, such as hydrogen abstraction or hydride transfer, and calculating the associated activation energy barriers. These calculations can help predict the selectivity and efficiency of different reagents.

Another potential transformation is etherification or esterification of the hydroxyl groups. Theoretical models can predict the pKa of the alcohol protons, providing insight into their acidity and nucleophilicity. researchgate.net Transition state calculations for reactions with electrophiles can predict reaction rates and help optimize reaction conditions.

Reactions involving the aromatic ring are also of interest. While the fluorine atoms deactivate the ring towards electrophiles, they activate it towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the fluorine atoms. However, the presence of two fluorine atoms and two hydroxymethyl groups complicates the regioselectivity. Computational studies can model the addition of a nucleophile to the ring, comparing the energies of the different possible Meisenheimer complex intermediates to predict the most likely site of substitution. Furthermore, the thermal decomposition pathways of related fluorinated aromatic compounds have been studied computationally, revealing how fluorine substitution can alter the initial bond-breaking events and subsequent reaction cascades. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes of this compound

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics (MD) simulations or detailed conformational analysis of this compound. While theoretical and computational investigations are common for understanding the structure-property relationships of novel compounds, it appears that dedicated research focusing on the dynamic behavior and conformational landscapes of this particular molecule has not been published or is not publicly accessible.

Typically, molecular dynamics simulations would be employed to understand how this compound behaves over time in a simulated environment, such as in a solvent. These simulations could reveal:

Conformational Preferences: The rotational freedom of the two hydroxymethyl (-CH₂OH) groups attached to the benzene ring would be a key area of investigation. MD simulations could identify the most stable conformations (rotamers) by calculating the potential energy surface as a function of the dihedral angles between the ring and the side chains.

Intramolecular Interactions: The presence of fluorine and hydroxyl groups suggests the possibility of intramolecular hydrogen bonding between the hydroxyl protons and the electronegative fluorine atoms or oxygen atoms. Simulations could quantify the strength, duration, and population of these hydrogen bonds, which would significantly influence the molecule's preferred shape.

Solvent Effects: The dynamic behavior and conformational landscape of the molecule could be studied in different solvents to see how intermolecular interactions with the solvent affect its structure and flexibility.

Without specific research data, it is not possible to provide detailed findings or data tables on the conformational landscapes of this compound. Such an analysis would require dedicated quantum mechanical calculations and molecular dynamics simulations to be performed.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3,6 Difluoro 1,2 Benzenedimethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 3,6-Difluoro-1,2-benzenedimethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Techniques for Fluorinated Aromatic Compounds

The presence of fluorine atoms significantly influences the NMR spectra of aromatic compounds. The high natural abundance (100%) and spin (I = ½) of the ¹⁹F nucleus make ¹⁹F NMR a highly sensitive and informative technique.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) and hydroxyl (OH) protons of the benzylic alcohol groups. The two aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a single triplet, split by the two adjacent fluorine atoms. The methylene protons would likely appear as a singlet, though coupling to the hydroxyl proton might be observed depending on the solvent and concentration. The hydroxyl protons would also yield a singlet, which is typically broad and its chemical shift is solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the fluorine substituents, the carbon signals will exhibit C-F coupling, which is valuable for assignment. The spectrum is expected to show four signals for the aromatic carbons and one for the methylene carbons. The carbons directly bonded to fluorine (C3 and C6) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms. This signal's chemical shift is indicative of the electronic environment of the fluorine atoms on the aromatic ring.

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.1-7.3 | t | ³JHF ≈ 8-10 | H4, H5 |

| ¹H | ~4.7 | s | CH₂ | |

| ¹H | Variable | br s | OH | |

| ¹³C | ~160 | d | ¹JCF ≈ 240-250 | C3, C6 |

| ¹³C | ~130 | t | ²JCCF ≈ 20-25 | C1, C2 |

| ¹³C | ~115 | d | ²JCF ≈ 20-25 | C4, C5 |

| ¹³C | ~60 | t | ³JCCF ≈ 3-5 | CH₂ |

| ¹⁹F | ~ -115 to -125 | s | F3, F6 |

Note: These are predicted values based on known substituent effects and data for similar compounds. Actual experimental values may vary.

2D NMR Experiments for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons, although in this symmetric case, it would primarily show the correlation within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the aromatic proton signal to its corresponding carbon and the methylene proton signal to the methylene carbon.

HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments can show through-space correlations, which can be useful in confirming the substitution pattern, for example, by observing a correlation between the methylene protons and the fluorine atoms.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is vital for the unambiguous confirmation of the molecular formula of this compound (C₈H₈F₂O₂). By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the exact elemental composition can be determined, distinguishing it from other potential compounds with the same nominal mass.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 175.0565 |

| [M+Na]⁺ | 197.0384 |

| [M-H]⁻ | 173.0422 |

Note: These values are calculated for the monoisotopic masses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. tcichemicals.com It is an excellent method for assessing the purity of this compound and for analyzing any volatile impurities or byproducts from its synthesis. tcichemicals.com The compound itself may require derivatization (e.g., silylation of the hydroxyl groups) to increase its volatility and thermal stability for optimal GC analysis.

The mass spectrum obtained from GC-MS will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern. Expected fragmentation pathways for this compound would include the loss of water (H₂O), a hydroxyl radical (•OH), a hydroxymethyl radical (•CH₂OH), and potentially cleavage of the C-C bond between the two hydroxymethyl groups.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment Identity |

| 174 | [M]⁺• (Molecular Ion) |

| 156 | [M - H₂O]⁺• |

| 143 | [M - CH₂OH]⁺ |

| 125 | [M - H₂O - CH₂OH]⁺ |

| 115 | [C₇H₄F₂]⁺ |

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, C-H, C-F, and C=C bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (hydroxyl groups) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250-1150 | Strong | C-F stretch |

| ~1050-1000 | Strong | C-O stretch (primary alcohol) |

The combination of these advanced spectroscopic and chromatographic methods provides a robust framework for the complete and unambiguous characterization of this compound, ensuring its structural integrity and purity for any subsequent application.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the hydroxymethyl groups relative to the fluorinated benzene (B151609) ring.

A hypothetical crystallographic data table for this compound, based on typical values for similar organic compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

| R-factor | < 0.05 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods, each with its specific considerations.

HPLC is a robust technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach. asianjpr.compharmtech.com

Method development for this compound would involve the systematic optimization of several parameters to achieve adequate resolution and peak shape. The choice of stationary phase is critical; while standard C18 columns are widely used for aromatic compounds, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity for fluorinated analytes due to unique dipole-dipole, π-π, and ion-exchange interactions. chromatographyonline.comchromatographyonline.com The mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, would be adjusted to control the retention time. The pH of the mobile phase is another important factor, especially for compounds with acidic or basic functionalities, although for a neutral diol like this compound, its impact might be less pronounced. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

A proposed set of starting parameters for an HPLC method for this compound is outlined in the following table.

| Parameter | Suggested Condition |

| Column | C18 or Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Gradient | 30% to 80% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a diol, has polar hydroxyl groups that lead to low volatility and potential for strong interactions with the stationary phase, resulting in poor peak shape and thermal decomposition at high temperatures. Therefore, derivatization is a necessary step to increase its volatility and thermal stability for GC analysis. libretexts.orgresearchgate.net

The most common derivatization technique for compounds with active hydrogens, such as alcohols, is silylation. libretexts.orgsigmaaldrich.com This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The resulting TMS ether of this compound would be significantly more volatile and less polar, making it amenable to GC analysis.

Once derivatized, the compound can be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. GC-MS analysis of the silylated derivative would provide a characteristic fragmentation pattern that can confirm the structure of the analyte.

The table below summarizes key considerations for the GC analysis of derivatized this compound.

| Parameter | Suggested Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70 °C for 30 minutes in a suitable solvent (e.g., pyridine, acetonitrile) |

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Applications of 3,6 Difluoro 1,2 Benzenedimethanol in Specialized Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The presence of two reactive hydroxymethyl groups on a fluorinated benzene (B151609) ring makes 3,6-Difluoro-1,2-benzenedimethanol a valuable intermediate for the synthesis of intricate molecular structures. The fluorine atoms can influence the reactivity of the hydroxyl groups and impart unique properties to the final products.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of great interest in medicinal chemistry and materials science due to their enhanced metabolic stability, binding affinity, and unique electronic properties. mdpi.com While direct synthesis pathways using this compound are not extensively documented in current literature, its structure suggests a strong potential for the creation of novel fluorinated heterocycles. The two adjacent hydroxymethyl groups can be transformed into various functionalities that can subsequently undergo cyclization reactions.

For example, oxidation of the diol to the corresponding dialdehyde (B1249045) or diacid would provide an electrophilic precursor for condensation reactions with a variety of nucleophiles to form heterocyclic rings. The reaction of the diol with dehydrating agents could lead to the formation of a fluorinated isobenzofuran (B1246724) derivative. Furthermore, conversion of the hydroxyl groups to leaving groups would enable substitution reactions to build more complex acyclic precursors for subsequent cyclization.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Precursor Derivative | Reagent/Reaction Condition | Potential Heterocyclic Product |

| 3,6-Difluoro-1,2-benzenedialdehyde | Hydrazine (H₂NNH₂) | 5,8-Difluorophthalazine |

| 3,6-Difluoro-1,2-benzenedicarboxylic acid | o-Phenylenediamine | 2-(2-Carboxy-3,6-difluorophenyl)benzimidazole |

| 3,6-Difluoro-1,2-bis(bromomethyl)benzene | Sodium sulfide (B99878) (Na₂S) | 4,7-Difluoroisothianaphthene |

This table presents hypothetical transformations based on established organic synthesis principles.

Building Block for Advanced Polymeric Architectures (excluding specific material properties)

Fluorinated polymers are known for their exceptional properties. The incorporation of fluorinated monomers into polymer chains can significantly alter the characteristics of the resulting material. core.ac.uk Fluorinated diols, such as 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189) and 2,2,3,3-tetrafluoro-1,4-butanediol, have been successfully used as chain extenders in the synthesis of fluorinated polyurethanes. mdpi.com

Analogously, this compound could serve as a unique monomer in polyester (B1180765) and polyurethane synthesis. The presence of the difluorinated aromatic ring in the polymer backbone would be expected to influence chain packing and intermolecular interactions. The reactivity of the diol with diacids, diisocyanates, or other bifunctional monomers would lead to the formation of novel fluorinated polymers. For instance, polycondensation with a diacid chloride would yield a fluorinated polyester.

Scaffold for Ligand Design in Organometallic and Coordination Chemistry

The design of ligands is crucial for the development of new catalysts and functional materials. The structure of this compound provides a rigid scaffold that can be functionalized to create bidentate ligands. The hydroxyl groups can be replaced with various donor atoms, such as phosphorus, nitrogen, or sulfur, to create chelating ligands. The fluorine atoms on the benzene ring can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. rsc.org

For example, conversion of the diol to a bis(diphenylphosphino) derivative would yield a P,P-bidentate ligand. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the phosphorus atoms. These ligands could find applications in various transition-metal-catalyzed reactions.

Strategies for Incorporating Fluorinated Diols into Functional Chemical Architectures

The incorporation of fluorinated diols like this compound into larger molecules requires specific synthetic strategies. The reactivity of the hydroxyl groups is central to these transformations.

Standard reactions for alcohols can be applied, such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Conversion to Halides: Treatment with reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl groups with halogens, creating a more reactive intermediate.

Oxidation: Conversion of the primary alcohols to aldehydes or carboxylic acids, which opens up a wide range of subsequent transformations.

The presence of fluorine atoms on the aromatic ring may necessitate adjustments to reaction conditions compared to the non-fluorinated analogue. The electron-withdrawing nature of fluorine can affect the acidity of the hydroxyl protons and the reactivity of the benzylic positions.

Catalyst Design and Evaluation Utilizing this compound Derivatives

As mentioned in section 6.1.3, derivatives of this compound have the potential to be used as ligands in catalysis. The design of such catalysts would involve the synthesis of the desired ligand followed by its coordination to a suitable metal center.

The evaluation of these catalysts would involve testing their performance in specific chemical reactions. Key parameters to be assessed would include:

Activity: The rate at which the catalyst converts reactants to products.

Selectivity: The ability of the catalyst to produce the desired product over other possible products (e.g., regioselectivity, stereoselectivity).

Stability: The robustness of the catalyst under the reaction conditions.

The electronic effects of the fluorine atoms in the ligand backbone could lead to catalysts with unique reactivity and selectivity profiles compared to their non-fluorinated counterparts. For instance, the electron-withdrawing nature of fluorine could make the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Future Research Directions and Unexplored Avenues for 3,6 Difluoro 1,2 Benzenedimethanol

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds often involves costly reagents and harsh reaction conditions. researchgate.net Future research should prioritize the development of more efficient, economical, and environmentally benign methods for producing 3,6-Difluoro-1,2-benzenedimethanol.

Key areas for investigation include:

Advanced Fluorination Techniques: Research into novel electrophilic and nucleophilic fluorinating agents could lead to higher yields and better selectivity. numberanalytics.com Methods like transition metal-catalyzed and electrochemical fluorination are promising alternatives to traditional approaches. numberanalytics.com

Green Chemistry Approaches: The development of synthetic pathways that minimize waste and avoid hazardous substances is crucial. eurekalert.org This includes exploring mechanochemical methods, which can reduce or eliminate the need for solvents and are often more energy-efficient. researchgate.net A recent breakthrough demonstrated a green synthetic process for sulfonyl fluorides using easily handled reagents and producing only non-toxic salts as by-products, a principle that could be adapted for other fluorinated compounds. eurekalert.org

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reactor would streamline the production process, saving time, resources, and energy. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Transition Metal-Catalyzed Fluorination | High regioselectivity, efficiency. numberanalytics.com | Catalyst cost and stability, substrate scope. |

| Electrochemical Fluorination | Sustainable, cost-effective. numberanalytics.com | Control over reaction conditions, scalability. |

| Mechanochemical Synthesis | Reduced solvent use, energy efficiency. researchgate.net | Understanding reaction mechanisms, scalability. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste. researchgate.net | Compatibility of reagents and reaction conditions. |

Exploration of Enzymatic or Biocatalytic Transformations and Derivatizations

Biocatalysis offers a powerful tool for the selective modification of chemical compounds under mild conditions. nih.gov The use of enzymes to transform or derivatize this compound is a largely unexplored but highly promising research avenue.

Future research could focus on:

Fluorinase and Other C-F Bond-Forming Enzymes: While challenging, the direct enzymatic formation of carbon-fluorine bonds is the most effective method for biosynthesis. nih.gov Research into the directed evolution of enzymes like nonheme Fe halogenases could yield biocatalysts capable of fluorinating specific positions on aromatic rings. chemrxiv.org

Enzymatic Derivatization: Enzymes such as oxidoreductases, transferases, and hydrolases could be used to selectively modify the hydroxymethyl groups of this compound. nih.gov This could lead to the synthesis of a wide range of chiral and functionalized derivatives that are difficult to produce through traditional chemical methods.

Multi-Enzyme Systems: The development of multi-enzyme cascades could enable the synthesis of complex molecules from this compound in a single process. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry provides a powerful means to predict the behavior of molecules and to design new compounds with desired properties, reducing the need for expensive and time-consuming laboratory experiments. clemson.edu

For this compound, computational modeling could be used to:

Predict Reactivity: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the absorption and emission wavelengths, as well as the reactivity of different sites on the molecule. clemson.edu This can guide the design of new reactions and the synthesis of novel derivatives.

Design Functional Molecules: By modeling the interactions of this compound and its derivatives with other molecules, it is possible to design new materials with specific properties. acs.org Electronic structure calculations can help understand how fluorination patterns influence molecular interactions and the formation of desirable phases in materials. acs.org

Understand Noncovalent Interactions: The fluorine atoms in this compound can participate in a variety of noncovalent interactions that influence its physical and chemical properties. nih.gov Computational analysis can provide a detailed understanding of these interactions, aiding in the design of self-assembling systems and new materials. acs.org

Table 2: Applications of Computational Modeling

| Modeling Technique | Application for this compound | Potential Outcome |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Prediction of spectroscopic properties and reactivity. clemson.edu | Guidance for synthetic strategies and functionalization. |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions in different environments. | Insight into behavior in biological or material systems. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of noncovalent interactions involving fluorine. nih.gov | Design of supramolecular structures and crystal engineering. |

Integration into Emerging Functional Chemical Systems (without discussing specific properties)

The unique structural and electronic features of this compound make it an attractive candidate for incorporation into a variety of advanced functional chemical systems.

Future research should explore the integration of this compound into:

Fluoropolymers: As a monomer or additive, this compound could be used to create novel fluoropolymers. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are used in the synthesis of materials for OLEDs. numberanalytics.com

Liquid Crystals: The introduction of fluorine atoms can significantly influence the mesomorphic behavior of molecules, making this compound a potential building block for new liquid crystalline materials. researchgate.net

Addressing Scalability and Industrial Synthesis Challenges for Fluorinated Intermediates

While a compound may show great promise in the laboratory, its practical application often depends on the ability to produce it on an industrial scale in a cost-effective and safe manner. researchgate.net

Key challenges to address for this compound and other fluorinated intermediates include:

Cost of Raw Materials: Fluorinated building blocks can be expensive, which can be a significant barrier to their widespread use. nih.gov Research into more economical synthetic routes is essential.

Process Safety: Many fluorination reactions involve hazardous reagents, such as hydrogen fluoride (B91410). researchgate.net Developing safer synthetic protocols is a high priority. eurekalert.org

Scalability of a Synthesis: A synthetic route that works well on a small scale may not be easily scalable. researchgate.net Process chemists and chemical engineers will need to collaborate to develop robust and scalable processes for the production of this compound. researchgate.net

Environmental Impact: The persistence of some fluorinated compounds in the environment is a growing concern. acs.org Future research must focus on designing fluorinated molecules that are effective for their intended purpose but can also be degraded or recycled.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3,6-Difluoro-1,2-benzenedimethanol, and what methodological considerations are critical for optimizing yield and purity?

- Methodological Answer : A common approach involves Mitsunobu reactions or nucleophilic substitution using fluorinated precursors. For example, fluorinated benzyl alcohols can be synthesized via coupling reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) under controlled temperatures (0°C to room temperature). Critical considerations include maintaining anhydrous conditions, stoichiometric ratios of reagents (e.g., 1:1.25 molar ratio of alcohol to DEAD), and purification via column chromatography or recrystallization to isolate the diol product .

Q. How should researchers characterize the purity and structural integrity of this compound in academic research?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine substitution patterns and hydroxyl group positions. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) can assess purity, while differential scanning calorimetry (DSC) determines melting points. Cross-referencing with spectral databases (e.g., SDBS) ensures structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard analysis per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods for reactions involving volatile solvents, wear fluoropolymer-coated gloves to prevent permeation, and store the compound at 0°C–6°C in airtight containers. Emergency protocols should address potential skin/eye exposure with immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the reactivity of this compound in different solvent systems?

- Methodological Answer : Apply triangulation by repeating experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) and using multiple analytical techniques (e.g., kinetic studies via UV-Vis spectroscopy and computational simulations). Compare results with structurally analogous compounds (e.g., 3,6-difluorophthalic anhydride) to identify solvent-specific effects. Member checking with peer reviews and statistical validation (e.g., ANOVA) can isolate confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.